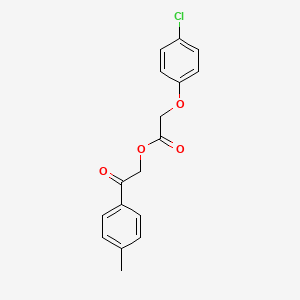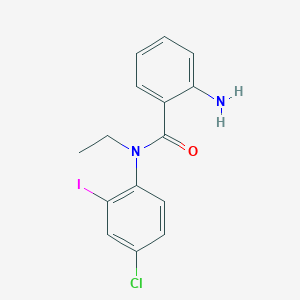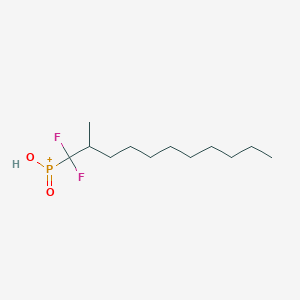
5,5-Dimethyltridec-2-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-Dimethyltridec-2-ene: is an organic compound characterized by a long carbon chain with a double bond at the second position and two methyl groups attached to the fifth carbon. This compound falls under the category of alkenes, which are hydrocarbons containing at least one carbon-carbon double bond. The presence of the double bond and the methyl groups imparts unique chemical properties to this molecule, making it of interest in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dimethyltridec-2-ene can be achieved through several methods. One common approach involves the alkylation of alkenes . For instance, starting with a suitable alkene, such as 1-decene, and performing a Friedel-Crafts alkylation using an appropriate alkyl halide in the presence of a Lewis acid catalyst like aluminum chloride can yield the desired product. The reaction conditions typically involve moderate temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic processes . Catalysts such as zeolites or supported metal catalysts can be employed to facilitate the alkylation reactions. The use of continuous flow reactors can enhance the efficiency and scalability of the production process, ensuring a consistent supply of the compound for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: 5,5-Dimethyltridec-2-ene undergoes several types of chemical reactions, including:
Oxidation: The double bond in the compound can be oxidized using reagents like potassium permanganate or ozone, leading to the formation of diols or carboxylic acids.
Reduction: Hydrogenation of the double bond using catalysts such as palladium on carbon can convert the compound into 5,5-Dimethyltridecane.
Substitution: The methyl groups can undergo electrophilic substitution reactions, where reagents like halogens or sulfonic acids can replace hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium under mild heating conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon catalyst at room temperature and atmospheric pressure.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst like iron(III) chloride.
Major Products:
Oxidation: Formation of diols or carboxylic acids.
Reduction: Formation of 5,5-Dimethyltridecane.
Substitution: Formation of halogenated derivatives or sulfonated compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5,5-Dimethyltridec-2-ene is used as a building block in organic synthesis. Its unique structure allows for the creation of more complex molecules through various chemical transformations.
Biology: In biological research, this compound can be used as a model substrate to study enzyme-catalyzed reactions involving alkenes. It helps in understanding the mechanisms of enzyme action and the specificity of enzyme-substrate interactions.
Medicine: While not directly used as a drug, derivatives of this compound can be synthesized and tested for pharmacological activities . These derivatives may exhibit properties such as anti-inflammatory or antimicrobial effects.
Industry: In the industrial sector, this compound can be used as a precursor for the synthesis of specialty chemicals, including surfactants, lubricants, and polymer additives. Its chemical stability and reactivity make it suitable for various applications.
Wirkmechanismus
The mechanism of action of 5,5-Dimethyltridec-2-ene in chemical reactions primarily involves the interaction of the double bond with various reagents. The double bond acts as a site for electrophilic addition reactions, where electrophiles attack the electron-rich region of the double bond, leading to the formation of new chemical bonds. Additionally, the methyl groups can influence the reactivity of the compound by providing steric hindrance and electronic effects.
Vergleich Mit ähnlichen Verbindungen
5,5-Dimethyltridecane: This compound is the fully saturated analog of 5,5-Dimethyltridec-2-ene, lacking the double bond.
5,5-Dimethylundec-2-ene: A shorter chain analog with similar structural features but different physical and chemical properties.
5,5-Dimethyl-2-hexene: A much shorter chain analog with similar reactivity due to the presence of the double bond and methyl groups.
Uniqueness: this compound is unique due to its specific chain length and the position of the double bond and methyl groups. This unique structure imparts distinct physical properties, such as boiling point and solubility, and influences its reactivity in chemical reactions. The combination of these features makes it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
824391-97-1 |
|---|---|
Molekularformel |
C15H30 |
Molekulargewicht |
210.40 g/mol |
IUPAC-Name |
5,5-dimethyltridec-2-ene |
InChI |
InChI=1S/C15H30/c1-5-7-9-10-11-12-14-15(3,4)13-8-6-2/h6,8H,5,7,9-14H2,1-4H3 |
InChI-Schlüssel |
UPKDPTPXOQQILU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(C)(C)CC=CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[[Ethoxy(nonyl)phosphoryl]oxymethyl]-3-phenoxybenzene](/img/structure/B14209843.png)


![11-Oxabicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene-2-carboxylic acid](/img/structure/B14209854.png)
![D-Leucyl-L-alanyl-N-[(3-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14209858.png)


![Tributyl[(2-methylcyclohept-1-EN-1-YL)oxy]stannane](/img/structure/B14209881.png)



